molecular formula C14H16N4O2S B2380013 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034379-92-3

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No. B2380013
CAS RN: 2034379-92-3
M. Wt: 304.37
InChI Key: JRPPCOBCDFXOSD-UHFFFAOYSA-N
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Description

“N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide” is a complex organic compound. It contains a tetrahydro-2H-thiopyran ring, which is a six-membered ring with one sulfur atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-thiopyran and oxadiazole rings, along with a picolinamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, which is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its polarity .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study by Ła ̨czkowski et al., derivatives of tetrahydro-2H-thiopyran-4(3H)-one were synthesized and screened for antimicrobial activity . Notably, compounds 4a–f, 4i, 4k, 4l, 4n, 4o–s, and 4v demonstrated strong activity against Candida spp., with MIC values ranging from 1.95 to 15.62 mg/ml. Additionally, some derivatives showed activity against Gram-positive bacteria. These findings suggest potential applications in combating microbial infections.

Specialty Product for Proteomics Research

N-Methyl(tetrahydro-2H-thiopyran-4-yl)methylamine (a derivative of our compound) is available as a specialty product for proteomics research applications . Its specific use in proteomics remains an area of interest.

Bromination Reactions

Bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on reaction conditions and starting heterocycle structures . These brominated derivatives may find applications in synthetic chemistry and material science.

properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(11-3-1-2-6-15-11)16-9-12-17-13(18-20-12)10-4-7-21-8-5-10/h1-3,6,10H,4-5,7-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPPCOBCDFXOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

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